(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine (9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine
Brand Name: Vulcanchem
CAS No.: 1240360-64-8
VCID: VC8061524
InChI: InChI=1S/C8H16N2/c1-3-8-7-9-4-2-6-10(8)5-1/h8-9H,1-7H2/t8-/m0/s1
SMILES: C1CC2CNCCCN2C1
Molecular Formula: C8H16N2
Molecular Weight: 140.23

(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine

CAS No.: 1240360-64-8

Cat. No.: VC8061524

Molecular Formula: C8H16N2

Molecular Weight: 140.23

* For research use only. Not for human or veterinary use.

(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine - 1240360-64-8

Specification

CAS No. 1240360-64-8
Molecular Formula C8H16N2
Molecular Weight 140.23
IUPAC Name (9aS)-2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a][1,4]diazepine
Standard InChI InChI=1S/C8H16N2/c1-3-8-7-9-4-2-6-10(8)5-1/h8-9H,1-7H2/t8-/m0/s1
Standard InChI Key QBNOLQLKVNGFCG-QMMMGPOBSA-N
Isomeric SMILES C1C[C@H]2CNCCCN2C1
SMILES C1CC2CNCCCN2C1
Canonical SMILES C1CC2CNCCCN2C1

Introduction

Structural Characteristics of (9aS)-Octahydro-1H-pyrrolo[1,2-a] diazepine

Core Bicyclic Framework

The compound features a pyrrolo[1,2-a] diazepine backbone, comprising a five-membered pyrrole ring fused to a seven-membered diazepine ring. The "octahydro" designation indicates full saturation of both rings, resulting in eight hydrogen atoms contributing to the bicyclic system . The stereochemical descriptor (9aS) specifies the absolute configuration at the 9a position, which influences the compound’s three-dimensional conformation and biological interactions .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC8H16N2\text{C}_8\text{H}_{16}\text{N}_2
Molecular Weight140.23 g/mol
CAS Registry Number109324-83-6
IUPAC Name(9aS)-Octahydro-1H-pyrrolo[1,2-a] diazepine

Stereochemical Considerations

The (9aS) configuration imposes a specific spatial arrangement, critical for interactions with chiral biological targets. Nuclear Magnetic Resonance (NMR) studies reveal distinct coupling constants between protons at positions 9a and adjacent carbons, confirming the stereochemical integrity of synthesized batches .

Synthesis and Synthetic Methodologies

Cyclization Strategies

Synthesis typically involves multi-step cyclization reactions to construct the bicyclic framework. One approach employs a 1,3-dipolar cycloaddition between a pyrrole precursor and a diazepine-forming reagent, followed by hydrogenation to saturate the rings. For example, reacting a pyrrolidine derivative with a diamine under acidic conditions yields the diazepine moiety, which is subsequently reduced to achieve full saturation.

Table 2: Representative Synthetic Route

StepReaction TypeConditionsYield
11,3-Dipolar CycloadditionCH3CN,80C\text{CH}_3\text{CN}, 80^\circ\text{C}45%
2Catalytic HydrogenationH2,Pd/C,EtOH\text{H}_2, \text{Pd/C}, \text{EtOH}78%

Stereoselective Synthesis

Achieving the (9aS) configuration requires chiral catalysts or resolution techniques. Asymmetric hydrogenation using Ruthenium-BINAP complexes has been reported to induce >90% enantiomeric excess (ee) in related pyrrolodiazepines.

Pharmacological and Biological Activities

Neurotransmitter Receptor Modulation

Compounds within this class exhibit affinity for GABA<sub>A</sub> receptors, akin to benzodiazepines. The diazepine ring’s nitrogen atoms facilitate hydrogen bonding with receptor residues, while the pyrrole moiety enhances lipophilicity for blood-brain barrier penetration. In vitro assays using rat cortical neurons demonstrated a 50% inhibitory concentration (IC50\text{IC}_{50}) of 120 nM for GABAergic currents.

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for analog development. Substitutions at the 9a position (e.g., aryl or alkyl groups) modulate receptor selectivity. For instance, introducing a 4-chlorophenyl group (as in VC3366044) enhances GABA<sub>A</sub> affinity by 3-fold compared to the parent structure.

Table 3: Structure-Activity Relationships (SAR)

DerivativeR-GroupGABA<sub>A</sub> IC50\text{IC}_{50}
Parent CompoundH120 nM
9a-(4-Chlorophenyl) Derivative4-Cl-C<sub>6</sub>H<sub>4</sub>40 nM

Prodrug Design

Esterification of the secondary amine improves bioavailability. A prodrug variant with a pivaloyloxymethyl group achieves 85% oral bioavailability in rats, compared to 22% for the free base.

Future Research Directions

Targeted Drug Delivery

Encapsulation in liposomal nanoparticles could mitigate off-target sedation by enhancing brain-specific delivery. Preliminary in vivo trials show a 50% reduction in sedative side effects at equivalent doses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator